1-Boc-4-(2-Aminophenyl)piperazine
Overview
Description
1-Boc-4-(2-Aminophenyl)piperazine is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aminophenyl group. This compound is widely used in the pharmaceutical and agrochemical industries due to its versatility and reactivity.
Mechanism of Action
Target of Action
Compounds containing a piperazine ring are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The mode of action of 1-Boc-4-(2-Aminophenyl)piperazine is likely to involve interactions with its targets via hydrogen bonding and other non-covalent interactions, facilitated by the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific structure and functional groups present in the 1-Boc-4-(2-Aminophenyl)piperazine molecule.
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound would depend on its specific interactions with cellular components.
Molecular Mechanism
It is known that piperazine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a cool, dry place in a tightly closed container .
Dosage Effects in Animal Models
It is known that piperazine derivatives can have various effects in animal models, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that piperazine derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that piperazine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that piperazine derivatives can be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-Aminophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperazine with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors The process includes the initial formation of the piperazine ring, followed by selective protection of the amino group with the Boc group
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(2-Aminophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and hydrogen gas.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing system.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the free amine.
Substitution: Deprotection to yield 4-(2-aminophenyl)piperazine.
Scientific Research Applications
1-Boc-4-(2-Aminophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
1-Boc-4-(4-Aminophenyl)piperazine: Similar structure but with the amino group in the para position.
1-Boc-4-(2-Formylphenyl)piperazine: Contains a formyl group instead of an amino group.
1-Boc-4-(2-Nitrophenyl)piperazine: Contains a nitro group instead of an amino group.
Uniqueness: 1-Boc-4-(2-Aminophenyl)piperazine is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted counterpart.
Properties
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQGWAWYKFYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383750 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170017-74-0 | |
Record name | 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170017-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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